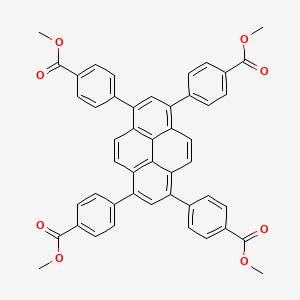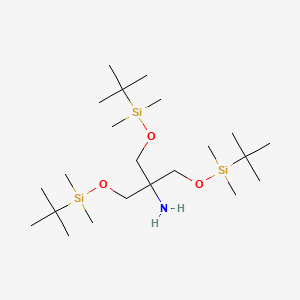
Tétrakis(4,4',4'',4'''-tétrabenzoate de pyrène-1,3,6,8-tétrayle)tétraméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is a complex organic compound with a molecular formula of C48H34O8 and a molecular weight of 738.78 g/mol. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of various advanced materials, including metal-organic frameworks.
Applications De Recherche Scientifique
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and metal-organic frameworks.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic electronics and optoelectronics.
Mécanisme D'action
Mode of Action
It has been noted that the compound exhibits dissolution-enhanced emission (dee), a phenomenon where the insoluble probe is deprotonated to form anionic species and dissolve in water, suppressing aggregation-caused quenching by electrostatic repulsion interactions .
Biochemical Pathways
It has been used in the synthesis of metal organic frameworks such as nu-1000 .
Pharmacokinetics
Its solubility in DMSO is reported to be slight , which may impact its bioavailability
Action Environment
It is known that the compound is stable at room temperature when sealed in a dry environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate typically involves multiple steps, starting from the pyrene core. The pyrene core is functionalized with methoxycarbonylphenyl groups through a series of substitution reactions. The final step involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Similar in structure but with carboxylic acid groups instead of ester groups.
1,3,5-Tris(4-methoxycarbonylphenyl)benzene: Shares the methoxycarbonylphenyl groups but has a benzene core instead of a pyrene core.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar pyrene core but with amino groups instead of methoxycarbonylphenyl groups.
Uniqueness
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is unique due to its combination of a pyrene core with methoxycarbonylphenyl groups and a benzoate ester. This unique structure imparts specific properties that make it valuable for various applications, particularly in the synthesis of advanced materials and as a research tool in chemistry and biology.
Propriétés
IUPAC Name |
methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSQJXUTAMHQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2'R,5'S,11'S,14'S)-2',11',17',17'-Tetramethyl-14'-{2-[4-(pyridin-2-yl)-1H-1',2',3'-triazol-1-yl]eth](/img/no-structure.png)


![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine](/img/structure/B1145411.png)

